molecular formula C10H11NO3 B1280524 2-Acetamido-3-methylbenzoic acid CAS No. 67081-69-0

2-Acetamido-3-methylbenzoic acid

Cat. No. B1280524
CAS RN: 67081-69-0
M. Wt: 193.2 g/mol
InChI Key: LUSVQRVZKWYZSU-UHFFFAOYSA-N
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Description

2-Acetamido-3-methylbenzoic acid (2-AMBA) is an organic compound that belongs to the family of carboxylic acids and is commonly used in the synthesis of pharmaceuticals and other compounds. It is also known as 2-AMBA or 2-Amino-3-methylbenzoic acid. 2-AMBA is a white, crystalline solid that is soluble in water and a variety of organic solvents. It is an important intermediate in the synthesis of various drugs, such as antibiotics and anti-inflammatory agents, and is also used in the synthesis of polymers, dyes, and fragrances.

Scientific Research Applications

Antiparasitic Activity

2-Acetamido-3-methylbenzoic acid and its derivatives have shown potential in antiparasitic treatments. Studies have demonstrated anticoccidial activity for 2-substituted PABAs, with significant potency in compounds like 4-amino-2-ethoxybenzoic acid and its derivatives (Rogers et al., 1964).

Synthesis of Pharmaceutical Intermediates

This compound plays a role in the synthesis of key intermediates for various pharmaceuticals. It has been utilized in the preparation of compounds like 3,4-dihydro-2,6-dimethyl-4-oxoquinazoline, a potent thymidylate synthase inhibitor (Chen, Lin, & Qin, 2004).

Solubility and Model Correlation Studies

The solubility of 2-amino-3-methylbenzoic acid in various solvents has been extensively studied, providing crucial information for its purification and application in different formulations (Zhu et al., 2019).

Anti-inflammatory Applications

Derivatives of this compound have been explored for their potential as anti-inflammatory agents. For instance, certain benzo[b]thiophene derivatives exhibit notable anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).

Metabolism in Biological Systems

The metabolic pathways of acetamidothiazoles, including 2-acetamido derivatives, have been studied in rats, providing insight into their biotransformation and potential therapeutic applications (Chatfield & Hunter, 1973).

Solubility Temperature Plots

Studies on the solubility of compounds like 4-methylbenzoic acid contribute to understanding the solubility behavior of related compounds, including this compound, in pharmaceutical development (Grant et al., 1984).

Future Directions

For further details, refer to the relevant papers and technical documents . If you have any specific questions or need additional information, feel free to ask!

Biochemical Analysis

Biochemical Properties

2-Acetamido-3-methylbenzoic acid plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with enzymes involved in the metabolism of aromatic compounds. For instance, it can be a substrate for enzymes that catalyze the oxidation of benzylic positions, leading to the formation of more reactive intermediates . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the detoxification of aromatic compounds, thereby altering the metabolic flux within the cell . Additionally, this compound can impact cellular signaling pathways by interacting with receptors or signaling proteins, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may inhibit enzymes involved in the synthesis of certain metabolites, thereby reducing their levels within the cell . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to the formation of by-products that can have different biological activities . Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, such as the upregulation of detoxification pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can induce toxic effects. For example, high doses of this compound have been associated with liver toxicity in animal studies, characterized by elevated levels of liver enzymes and histopathological changes . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of aromatic compounds. It interacts with enzymes such as cytochrome P450s, which catalyze the oxidation of the benzylic position, leading to the formation of more reactive intermediates . These intermediates can then undergo further metabolic transformations, resulting in the production of various metabolites. The presence of this compound can also affect the levels of other metabolites by competing for the same metabolic enzymes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its distribution to various cellular compartments . The compound’s localization and accumulation can be influenced by factors such as its chemical properties and the presence of other competing molecules.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . The specific localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.

properties

IUPAC Name

2-acetamido-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-4-3-5-8(10(13)14)9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSVQRVZKWYZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505280
Record name 2-Acetamido-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67081-69-0
Record name Benzoic acid, 2-(acetylamino)-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67081-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetamido-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.51 g of 2-amino-3-methylbenzoic acid, 1.0 g of acetic anhydride and 20 ml of tetrahydrofuran was stirred at 80° C. for 13 hours. The reaction mixture was allowed to cool to room temperature, poured into water, and extracted with ethyl acetate two times. The organic layers were combined, washed successively with water and an aqueous saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue was washed with ethyl acetate to obtain 0.72 g of 2-acetylamino-3-methylbenzoic acid of the formula:
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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